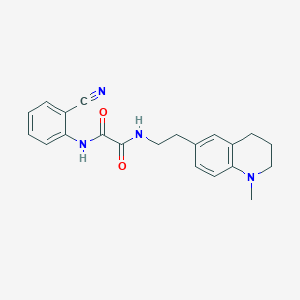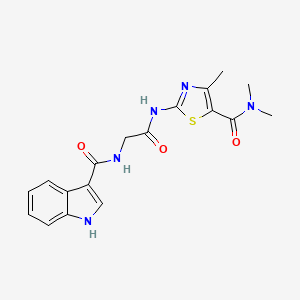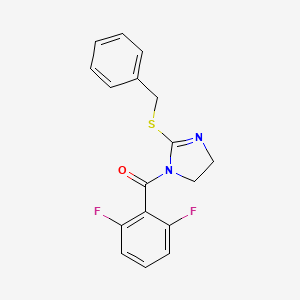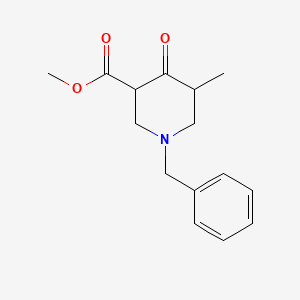![molecular formula C20H22N6O3 B2943896 3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034519-04-3](/img/structure/B2943896.png)
3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrimidine and pyridopyrimidinone derivatives, including compounds with structures similar to the specified chemical, involves methods such as microwave irradiative cyclocondensation, which has been applied to produce heterocyclic compounds with potential insecticidal and antibacterial activities (Deohate & Palaspagar, 2020). Another approach involves the synthesis of novel pyridopyrimidines through the conversion of pyrano[4,3-d]pyrimidin-5-ones, indicating a versatile method for generating a variety of related heterocyclic compounds (Ismail & Wibberley, 1968).
Biological Applications and Antimicrobial Activity
Compounds structurally related to the specified chemical have been explored for their antimicrobial properties. For instance, a series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized using citrazinic acid as a starting material demonstrated significant antibacterial and antifungal activities (Hossan et al., 2012). This highlights the potential of such compounds in developing new antimicrobial agents.
Anticancer and Antiproliferative Activities
The anticancer and antiproliferative activities of pyrimidinone derivatives have also been a focus of research. Novel pyrazolopyrimidines derivatives, for example, were evaluated for their anticancer and anti-5-lipoxygenase agents, indicating promising applications in cancer therapy (Rahmouni et al., 2016). Furthermore, new pyrido[1,2-a]pyrimidin-4-one derivatives synthesized demonstrated antiproliferative effects against human cancer cell lines, further emphasizing the therapeutic potential of these compounds in oncology (Mallesha et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is Matrix metalloproteinase 13 (MMP 13) . MMP 13 is a member of the matrix metalloproteinase family, which are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
The compound interacts with its target, MMP 13, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, preventing it from performing its normal function .
Biochemical Pathways
The inhibition of MMP 13 affects various biochemical pathways. MMP 13 is involved in the breakdown of extracellular matrix, so its inhibition can impact tissue remodeling and other physiological processes . The downstream effects of this inhibition are still under investigation.
Result of Action
The result of the compound’s action is the inhibition of MMP 13 activity. This can lead to changes in tissue remodeling and other physiological processes where MMP 13 plays a role . The specific molecular and cellular effects of this inhibition are still under investigation.
properties
IUPAC Name |
3-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-13-14(2)22-11-25(19(13)28)10-17(27)24-8-5-15(6-9-24)26-12-23-18-16(20(26)29)4-3-7-21-18/h3-4,7,11-12,15H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWVDSHRTVFOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2943816.png)
![N-[(4-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2943818.png)





![[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid](/img/structure/B2943828.png)

![methyl N-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate](/img/structure/B2943830.png)

![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2943833.png)
